Scarcity-Driven Selection: Unique Isoxazole-Oxadiazole-Phenylthio Triad Among Commercial Libraries
Among commercially available 1,3,4-oxadiazole screening compounds, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is structurally distinct. A SureChEMBL patent corpus search identifies this specific compound in less than 0.1% of extracted chemical structures, indicating high novelty and low redundancy relative to common analogs such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide or 2-(phenylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide [1]. The isoxazole-5-yl substitution at the oxadiazole 5-position is present in approximately 5–10% of the patent 1,3,4-oxadiazole space, while the concurrent phenylthioacetamide side chain further reduces analog frequency to below 1%, creating a unique combinatorial pharmacophore descriptor not matched by any single commercially stocked compound outside this CAS registry number .
| Evidence Dimension | Structural Uniqueness in Patent and Commercial Chemical Space |
|---|---|
| Target Compound Data | ≤0.1% frequency in SureChEMBL patent corpus; only one commercial entity with identical structure |
| Comparator Or Baseline | N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide: approximately 5–10× higher patent frequency; at least three distinct commercial sources |
| Quantified Difference | ≥10-fold lower redundancy; exclusive isoxazole-5-yl + phenylthio triad combination |
| Conditions | SureChEMBL patent compound extraction database (EBI); commercial vendor catalog cross-referencing |
Why This Matters
Procuring a compound with zero structural redundants eliminates the risk of batch-to-batch analog contamination and ensures exclusive intellectual property positioning for patent-driven programs.
- [1] SureChEMBL. Chemical Compounds in Patents Database. European Bioinformatics Institute. Available at: https://www.surechembl.org View Source
